molecular formula C6H8N2O2 B8196843 (R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL

(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL

Cat. No.: B8196843
M. Wt: 140.14 g/mol
InChI Key: QBIRNWYMLTVIOP-RXMQYKEDSA-N
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Description

(R)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol (CAS 2238820-75-0) is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused pyrazolo-oxazine core structure, a scaffold recognized for its broad therapeutic potential. Patents covering this chemical family indicate its applicability in developing treatments for disorders of the nervous system, such as antipsychotic, antidepressant, and anxiolytic agents, as well as for inflammatory and respiratory conditions like asthma and COPD . The specific (R)-enantiomer offered here is particularly valuable for constructing novel molecular entities, as the chiral center at the 6-position can be critical for selective interaction with biological targets. With a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol, it is supplied as a high-purity solid . Researchers utilize this compound as a key synthetic intermediate in projects ranging from oncology and immunology to neuroscience. Its molecular structure, characterized by the SMILES string O[C@H]1COC2=CC=NN2C1, provides handles for further chemical modification, enabling extensive structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage instructions, which include keeping the material sealed in a dry environment at room temperature .

Properties

IUPAC Name

(6R)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-8-6(10-4-5)1-2-7-8/h1-2,5,9H,3-4H2/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIRNWYMLTVIOP-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=NN21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=CC=NN21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxirane compound in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can be scaled up more easily than batch processes. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, may be employed to make the process more environmentally friendly.

Types of Reactions:

    Oxidation: ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxazine rings are replaced by other substituents. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.

    Substitution: Halogens, organometallic reagents; reactions often require catalysts and are conducted under controlled temperatures.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL, each with potentially different biological activities and applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H8N2O
  • Molecular Weight : 124.14 g/mol
  • IUPAC Name : 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

The compound's structure includes a pyrazolo and oxazine ring system, which is critical for its biological activity.

Neurodegenerative Diseases

(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL has been investigated for its potential in treating neurodegenerative conditions such as Alzheimer's disease. Research indicates that derivatives of this compound can inhibit β-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's disease .

Case Study :
A study highlighted the synthesis of various oxazine derivatives that demonstrated significant BACE1 inhibitory activity. These compounds may serve as leads for developing new treatments for Alzheimer's disease and related disorders .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. Research has shown that derivatives of pyrazolo compounds can provide analgesic and anti-inflammatory effects through non-selective inhibition of COX isoenzymes .

Table 1: Biological Activity of Pyrazolo Derivatives

CompoundActivity TypeMechanism of Action
Compound AAnti-inflammatoryCOX inhibition
Compound BAntioxidantScavenging reactive species
Compound CAnticancerInducing apoptosis in cancer cells

Antioxidant Properties

This compound has shown potential as an antioxidant. Studies indicate that its derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and diabetes .

Case Study :
In vitro assays demonstrated that certain pyrazolo derivatives exhibited significant antioxidant activity compared to standard antioxidants. The mechanisms involved include reducing power assays and radical scavenging assays .

Mechanism of Action

The mechanism of action of ®-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in the Pyrazolo-Oxazine Core

(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol
  • CAS : 2238820-77-2
  • Molecular Formula : C₆H₇BrN₂O₂
  • Molecular Weight : 219.04 g/mol
  • Key Features : Bromine substitution at the C3 position increases molecular weight by ~78.9 g/mol compared to the parent compound. Predicted density (2.10 g/cm³) and boiling point (380.9°C) are higher due to bromine’s electron-withdrawing effects .
  • Applications : Likely serves as an intermediate for Suzuki coupling or nucleophilic substitution reactions.
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
  • Key Features : Two methyl groups at C6 enhance lipophilicity (logP ~1.8 estimated) and steric bulk. Carboxamide substitution at C3 introduces hydrogen-bonding capacity.
  • Biological Activity : Demonstrated PDE-4 inhibition (IC₅₀: 0.2–1.8 µM), anti-inflammatory (COX-2 inhibition), and antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
  • Advantage Over Parent Compound : Improved bioavailability and target engagement due to methyl and carboxamide groups.
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine
  • CAS : 1779573-25-9
  • Molecular Formula : C₆H₉N₃O
  • Molecular Weight : 139.16 g/mol
  • Key Features: Amino group at C2 increases solubility in polar solvents (e.g., water solubility ~50 mg/L). Potential for diazotization or conjugation reactions .

Functional Group Modifications in Related Heterocycles

(S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
  • CAS : 187235-08-1
  • Molecular Formula : C₆H₇N₃O₄
  • Molecular Weight : 185.14 g/mol
  • Key Features : Nitro group at C2 enhances electrophilicity, enabling reduction to amines. The imidazo-oxazine core differs from pyrazolo-oxazine, altering π-π stacking interactions in biological targets .
  • Synthesis: Prepared via methanesulfonic acid-mediated cyclization in methanol (yield: 100%) .
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
  • CAS : 623565-63-9
  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Key Features : Aldehyde group at C2 facilitates Schiff base formation or reductive amination. Storage requires dry conditions (2–8°C) to prevent oxidation .

Stereochemical Comparisons

  • (R)- vs. (S)-Enantiomers : The (R)-configuration in the target compound may exhibit distinct binding affinities compared to (S)-isomers. For example, (S)-2-nitro-imidazo-oxazin-6-ol (CAS 187235-08-1) shows preferential activity in tuberculosis drug candidates due to stereospecific enzyme interactions .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
(R)-6,7-Dihydro-5H-pyrazolo-oxazin-6-ol C₆H₈N₂O₂ 140.14 N/A Hydroxyl
(R)-3-Bromo derivative C₆H₇BrN₂O₂ 219.04 380.9 (predicted) Bromine
6,6-Dimethyl-3-carboxamide C₉H₁₃N₃O₂ 195.22 N/A Methyl, Carboxamide
(S)-2-Nitro-imidazo-oxazin-6-ol C₆H₇N₃O₄ 185.14 N/A Nitro, Hydroxyl

Biological Activity

(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies while providing comprehensive data to support the findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N4O(Molecular Weight 178 19 g mol)\text{C}_8\text{H}_{10}\text{N}_4\text{O}\quad (\text{Molecular Weight 178 19 g mol})

This compound features a pyrazolo-oxazine framework, which is significant in medicinal chemistry due to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Antitubercular Activity : Research has demonstrated that related pyrazolo[5,1-b]oxazines possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to established antitubercular agents .

Antioxidant Properties

The antioxidant potential of oxazine derivatives has been explored extensively. Studies show that these compounds can enhance the levels of heat shock proteins and antioxidant enzymes in cellular models . This suggests a protective role against oxidative stress.

Anti-inflammatory Effects

Compounds derived from oxazine structures have exhibited anti-inflammatory activities. The modulation of inflammatory markers in vitro suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.
  • Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant enzyme activities, these compounds may reduce ROS levels, thereby mitigating cellular damage.
  • Cellular Signaling Pathways : Interaction with cellular signaling pathways related to apoptosis and cell survival has been observed in related studies.

Case Studies and Research Findings

A variety of case studies have highlighted the efficacy of this compound and its analogs:

Study 1: Antitubercular Efficacy

A study conducted on a series of pyrazolo[5,1-b]oxazines reported MIC values ranging from 0.25 to 4 µg/mL against M. tuberculosis. The structure-activity relationship (SAR) indicated that modifications at the nitrogen positions significantly influenced potency .

Study 2: Antioxidant Activity

In vitro assays demonstrated that treatment with oxazine derivatives led to a statistically significant increase in glutathione levels and a decrease in lipid peroxidation products in cultured neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against M. tuberculosis
AntioxidantIncreased glutathione levels
Anti-inflammatoryReduced inflammatory cytokines

Q & A

Basic Research Question

  • NMR : Assign peaks for the pyrazole (δ 7.2–8.1 ppm) and oxazine (δ 4.0–5.5 ppm) protons ( ).
  • HPLC-MS : Quantify enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) and confirm molecular weight ([M+H]+ = 153.1 g/mol, ).
  • X-ray crystallography : Resolve absolute configuration for crystallized samples .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell type, concentration). notes that PDE4 inhibition efficacy varies with substituent modifications. Validate findings using orthogonal assays (e.g., cAMP ELISA for PDE4 vs. IL-1β ELISA for NLRP3 inhibition, ). Statistical meta-analysis of dose-response curves (GraphPad Prism) can identify outliers .

What in silico strategies optimize the design of derivatives targeting NLRP3 inflammasome inhibition?

Advanced Research Question

  • Molecular dynamics simulations : Assess binding stability of the hydroxyl group with NLRP3’s NACHT domain (e.g., GROMACS, ).
  • QSAR modeling : Use substituent descriptors (e.g., Hammett σ) to predict activity of analogs with methyl or nitro groups ( ).
  • ADMET prediction : SwissADME evaluates metabolic stability of derivatives, prioritizing candidates with low CYP3A4 affinity .

Which synthetic routes enable scalable production of this compound for preclinical studies?

Basic Research Question
describes a scalable route via cyclization of ethyl acetoacetate and hydrazine hydrate, followed by oxazine ring closure. Key parameters:

  • Catalyst : p-TsOH (5 mol%) in refluxing toluene.
  • Yield : 68–72% after silica gel chromatography.
  • Purity : >97% confirmed by LC-MS ( ).

How does the compound’s reactivity with nucleophiles impact derivatization strategies?

Advanced Research Question
The hydroxyl group at position 6 undergoes selective acylation (e.g., acetic anhydride) or sulfonation (e.g., SO3-pyridine). shows that microwave-assisted reactions (100°C, DMF) reduce side-product formation. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

What safety precautions are advised for handling this compound based on structural analogs?

Basic Research Question
While no direct toxicity data exists for the (R)-enantiomer, and recommend:

  • PPE : Gloves and goggles due to potential irritancy (H315/H319).
  • Storage : 2–8°C in sealed, light-sensitive containers.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

What structural analogs of this compound have shown promise in inflammatory disease models?

Advanced Research Question

AnalogModificationActivity (IC50)Reference
6-Methyl analogMethyl at position 6PDE4: 12 nM
2-Carbaldehyde derivativeAldehyde at position 2NLRP3: 0.8 µM
3-Bromo derivativeBromine at position 3Antitubercular

How can researchers validate target engagement in cellular assays?

Advanced Research Question

  • Cellular thermal shift assay (CETSA) : Confirm binding to NLRP3 by measuring protein melting shifts after compound treatment ( ).
  • Knockdown/knockout models : CRISPR-Cas9 NLRP3−/− macrophages (THP-1 cells) to assess specificity of IL-1β suppression ( ).

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